N-(3-phenylpropyl)-9H-fluorene-9-carboxamide
Description
Properties
IUPAC Name |
N-(3-phenylpropyl)-9H-fluorene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO/c25-23(24-16-8-11-17-9-2-1-3-10-17)22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-7,9-10,12-15,22H,8,11,16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUWMINXMIXZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenylpropyl)-9H-fluorene-9-carboxamide typically involves the reaction of 9H-fluorene-9-carboxylic acid with 3-phenylpropylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature until the completion of the reaction, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The fluorene moiety undergoes oxidation at the 9-position, forming 9-oxo derivatives. This reactivity is observed in structurally related compounds:
Key Findings :
-
Oxidation introduces a ketone group, increasing electrophilicity and bioactivity.
-
9-Oxo analogs (e.g., compound 2a in ) demonstrate sub-micromolar potency in caspase activation assays.
Reduction Reactions
The carboxamide group can be reduced to a primary amine under anhydrous conditions:
| Reaction | Reagents | Product | Application | Source |
|---|---|---|---|---|
| RCONHR' → RCH₂NHR' | LiAlH₄ in anhydrous ether | N-(3-phenylpropyl)-9H-fluorene-9-methylamine | Potential precursor for bioactive amines |
Mechanistic Insight :
-
LiAlH₄ selectively reduces the amide bond without altering the fluorene backbone.
-
Reduced derivatives may serve as intermediates for neurotransmitter analogs (e.g., neuropeptide S antagonists ).
Substitution Reactions
The carboxamide nitrogen participates in nucleophilic substitution:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | Alkyl halides, NaH | N-alkylated derivatives | 46–69% | |
| Acylation | Acid chlorides, DMAP | Bis-carboxamide analogs | N/A |
Example :
-
N-Benzylation of related carboxamides (e.g., 14a , 14b in ) uses EDCl/HOBt coupling agents, yielding analogs with retained bioactivity.
Coordination Chemistry
The carboxamide group acts as a ligand in metal complexes:
| Metal Ion | Application | Observed Effect | Source |
|---|---|---|---|
| Pd(II) | Catalytic cross-coupling | Enhanced TON/TOF at 0.01 mol % loading | |
| Fe(III) | Redox-active complexes | Switch from homogeneous to heterogeneous catalysis |
Case Study :
-
Pd-catalyzed cyanidation of bromopyridinones (Scheme 19 in ) operates efficiently at 4.9–7 ppm Pd, suggesting potential for low-catalyst-loading applications.
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic/basic conditions:
| Conditions | Product | Role in Drug Design | Source |
|---|---|---|---|
| 6M HCl, reflux | 9H-fluorene-9-carboxylic acid | Prodrug activation | |
| NaOH, H₂O₂ | Ammonium salt | Solubility enhancement |
SAR Implications :
Electrophilic Aromatic Substitution
The fluorene ring undergoes halogenation or nitration:
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 2-Bromo-N-(3-phenylpropyl)-9H-fluorene-9-carboxamide | Intermediate for cross-coupling |
Synthetic Utility :
Biological Activity-Linked Reactivity
The compound modulates apoptotic pathways via covalent interactions:
| Target | Interaction Type | Observed Effect | Source |
|---|---|---|---|
| Caspase-3/7 | Non-covalent binding | EC₅₀ = 0.2–0.5 µM in T47D/HCT116 cells | |
| MOR-CCR5 heterodimers | Competitive inhibition | K<sub>i</sub> = 6.05 nM |
Key Data :
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a fundamental building block for synthesizing more complex organic molecules. It is utilized in the development of new synthetic methodologies and reaction mechanisms.
- Coordination Chemistry : It acts as a ligand in coordination chemistry, forming complexes with various metal ions, which can be useful in catalysis and material science.
Biology
- Bioactive Compound Investigation : N-(3-phenylpropyl)-9H-fluorene-9-carboxamide is being studied for its potential bioactive properties, including antimicrobial and anticancer activities.
- Mechanisms of Action : The compound may interact with specific enzymes or receptors, modulating biochemical pathways relevant to various biological processes.
Medicine
- Therapeutic Potential : Research indicates that derivatives of this compound may exhibit anti-inflammatory and analgesic effects. Ongoing studies aim to elucidate its pharmacokinetics and pharmacodynamics.
- Anticancer Activity : Preliminary studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), indicating its potential as an anticancer agent.
Industry
- Organic Electronics : this compound is employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties.
- Advanced Materials Development : The compound is also utilized in creating polymers and organic semiconductors, contributing to advancements in flexible displays and solid-state lighting technologies.
Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| HepG2 | 18.5 | Cell cycle arrest |
| HCT-116 | 22.0 | Inhibition of proliferation |
The results indicate that the compound effectively reduces cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent.
Anti-inflammatory Study
In another investigation focusing on anti-inflammatory properties, the compound was tested for its ability to reduce levels of pro-inflammatory cytokines in LPS-stimulated macrophages:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| This compound (10 µM) | 75 | 90 |
The study demonstrated a significant reduction in both cytokines, suggesting that the compound may effectively mitigate inflammatory responses.
Mechanism of Action
The mechanism of action of N-(3-phenylpropyl)-9H-fluorene-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The substituent at the 9-position of the fluorene scaffold significantly impacts physical properties. Key comparisons include:
Key Observations :
- Polar substituents (e.g., hydroxyl, dimethylamino) enhance solubility in aqueous or polar solvents, whereas the phenylpropyl group in the target compound likely reduces water solubility .
- The dimethylamino derivative () has the lowest melting point, suggesting reduced crystallinity due to flexible alkyl chains, while the hydroxypropyl analog () exhibits higher thermal stability .
Key Observations :
Biological Activity
N-(3-phenylpropyl)-9H-fluorene-9-carboxamide is a compound that has attracted interest in pharmacological research due to its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fluorene backbone, which is a polycyclic aromatic hydrocarbon, and a carboxamide functional group. This structure contributes to its unique chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate several biochemical pathways, leading to diverse pharmacological effects.
Biological Activities
- Anticancer Activity : Preliminary studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in several cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compound's mechanism may involve the modulation of apoptotic pathways and cell cycle arrest.
- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators. This activity could be beneficial in treating chronic inflammatory conditions.
- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in disease processes, including those related to cancer progression and inflammation.
Anticancer Activity Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.2 | Induction of apoptosis |
| HepG2 | 18.5 | Cell cycle arrest |
| HCT-116 | 22.0 | Inhibition of proliferation |
The study concluded that the compound effectively reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .
Anti-inflammatory Study
In another investigation focusing on the anti-inflammatory properties, this compound was tested for its ability to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages:
| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| This compound (10 µM) | 75 | 90 |
The results demonstrated a significant reduction in both cytokines, suggesting that the compound may effectively mitigate inflammatory responses .
Q & A
Basic: What synthetic methodologies are employed to prepare N-(3-phenylpropyl)-9H-fluorene-9-carboxamide?
Answer:
The synthesis of fluorenyl carboxamides typically involves coupling fluorene derivatives with amine-containing side chains. For example, in related compounds like N-(3-hydroxypropyl)-9-oxo-9H-fluorene-4-carboxamide, the reaction between 9-fluorenone-4-carboxylic acid and 3-aminopropanol under amide-forming conditions (e.g., using carbodiimides like EDC or DCC) achieves yields of ~80% . Key steps include:
- Activation of the carboxylic acid : Use of coupling agents (e.g., HATU, EDCI) to generate reactive intermediates.
- Nucleophilic substitution : Reaction with 3-phenylpropylamine to form the carboxamide bond.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
Variations in reaction time, temperature, and solvent polarity (e.g., DMF vs. THF) can affect yield and purity .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 7.30–7.85 ppm for fluorenyl hydrogens) and side-chain signals (e.g., NH at δ 6.53 ppm, CH2 groups at δ 3.73–1.89 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C23H21NO2 expected at 344.1651).
- IR Spectroscopy : Confirms amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).
Discrepancies in spectral data may arise from conformational flexibility or solvent effects, necessitating multi-technique validation .
Advanced: How can researchers address contradictions in reported biological activity data (e.g., antiviral vs. immunomodulatory effects)?
Answer:
- Assay Standardization : Control variables like cell lines (e.g., Vero cells for HSV-2 studies ) and solvent concentrations (DMSO ≤0.1% to avoid cytotoxicity).
- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates to assess reproducibility.
- Off-Target Screening : Use kinase/GPCR panels to identify unintended interactions that may confound results.
Discrepancies may arise from impurities (>95% purity required via HPLC ) or metabolic instability (e.g., hydrolysis of the carboxamide in vivo) .
Basic: What physicochemical properties (e.g., solubility, logP) are relevant for in vitro studies?
Answer:
- LogP : Predicted ~4.2 (via ChemDraw), indicating moderate hydrophobicity. Adjust with co-solvents (e.g., PEG-400) for aqueous solubility .
- Solubility : Limited water solubility (~0.1 mg/mL); use DMSO for stock solutions.
- Stability : Susceptible to photodegradation; store in amber vials at –20°C .
Advanced: What role does this compound play in structure-activity relationship (SAR) studies for drug development?
Answer:
As a fluorenyl carboxamide derivative, it serves as a scaffold for probing:
- Lipophilicity vs. Bioavailability : Modifications to the phenylpropyl chain (e.g., halogenation, branching) alter logP and membrane permeability .
- Target Binding : In lomitapide mesylate, the fluorenyl carboxamide moiety contributes to microsomal triglyceride transfer protein (MTP) inhibition. Analogous substitutions (e.g., trifluoroethyl groups) enhance metabolic stability .
- Toxicity Profiling : Compare with analogs (e.g., N-(2,2,2-trifluoroethyl) derivatives) to identify hepatotoxicity risks .
Advanced: How can crystallographic data resolve ambiguities in molecular geometry?
Answer:
- Single-Crystal X-ray Diffraction : Determine bond lengths (e.g., C–C bonds in fluorene core: ~1.48 Å) and angles (e.g., C–N–C in carboxamide: ~120°) .
- Disorder Modeling : Address solvent or side-chain disorder (e.g., using SHELXL refinement with PART instructions) .
- Validation Tools : Cross-check with software like Mercury (Cambridge Crystallographic Database) to ensure geometric accuracy .
Basic: What purification strategies are optimal for isolating this compound?
Answer:
- Flash Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc) .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (melting point: 148–150°C for related compounds ).
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve residual impurities .
Advanced: How can computational chemistry predict its pharmacokinetic properties?
Answer:
- ADMET Prediction : Tools like SwissADME estimate intestinal absorption (likely high due to logP >4) and CYP450 inhibition risks (e.g., CYP3A4) .
- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life.
- Metabolism Pathways : Quantum mechanical calculations (e.g., Gaussian) identify susceptible sites (e.g., carboxamide hydrolysis) .
Advanced: What strategies mitigate synthetic challenges in scaling up production?
Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic amidation steps .
- Catalytic Optimization : Replace stoichiometric coupling agents with catalytic systems (e.g., Pd-mediated couplings) to reduce waste.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
